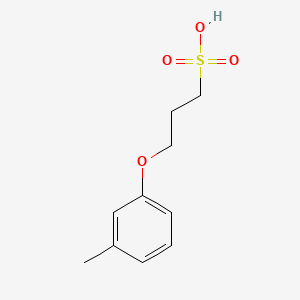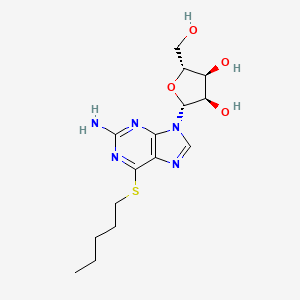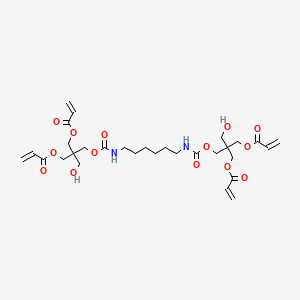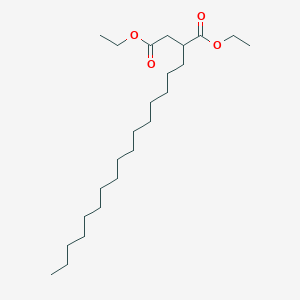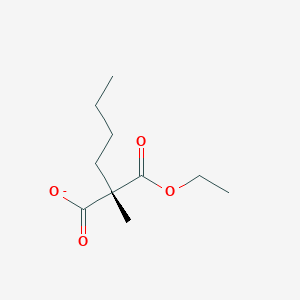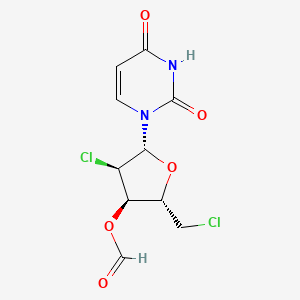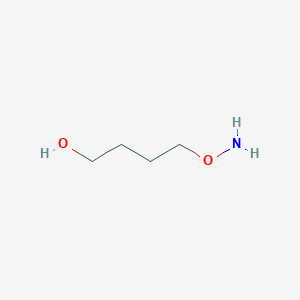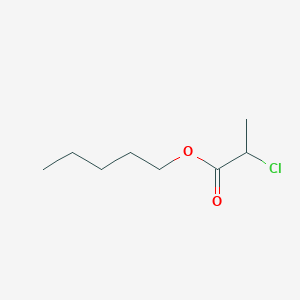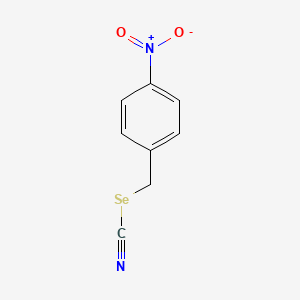
Selenocyanic acid, (4-nitrophenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, (4-nitrophenyl)methyl ester: is a chemical compound with the molecular formula C8H6N2O2Se It is an ester derivative of selenocyanic acid and is characterized by the presence of a 4-nitrophenyl group attached to the methyl ester of selenocyanic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of selenocyanic acid, (4-nitrophenyl)methyl ester typically involves the reaction of selenocyanic acid with (4-nitrophenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired ester.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Selenocyanic acid, (4-nitrophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl ester derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: (4-aminophenyl)methyl ester derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Selenocyanic acid, (4-nitrophenyl)methyl ester is used as a reagent in organic synthesis, particularly in the preparation of selenium-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop selenium-based drugs. Selenium is known for its antioxidant properties, and incorporating selenium into drug molecules can enhance their therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of selenocyanic acid, (4-nitrophenyl)methyl ester involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The selenium atom in the compound can also interact with biological molecules, potentially leading to antioxidant effects and other biological activities.
Comparaison Avec Des Composés Similaires
Selenocyanic acid, (4-aminophenyl)methyl ester: This compound is similar but has an amino group instead of a nitro group.
Selenocyanic acid, (4-methylphenyl)methyl ester: This compound has a methyl group instead of a nitro group.
Uniqueness: Selenocyanic acid, (4-nitrophenyl)methyl ester is unique due to the presence of both a nitro group and a selenium atom
Propriétés
Numéro CAS |
83293-39-4 |
|---|---|
Formule moléculaire |
C8H6N2O2Se |
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6N2O2Se/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 |
Clé InChI |
XZBLMSQAEGRLRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[Se]C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


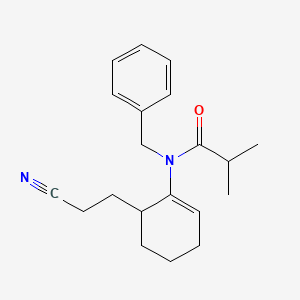
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

